ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydroimidazole ring. The (2E)-configuration indicates a trans geometry around the imino double bond. Key structural elements include:
- Pyrazole substituent: The 1,5-dimethylpyrazole group is linked via a carbonylimino bridge, introducing hydrogen-bonding capabilities and steric bulk.
- Ethyl ester: Positioned at the 6-carboxylate position, this group enhances lipophilicity and influences solubility.
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science, though specific biological data are unavailable in the provided evidence. Its crystallographic characterization likely employs tools like SHELX for refinement .
Properties
IUPAC Name |
ethyl 2-(1,5-dimethylpyrazole-3-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-5-22-14-8-7-12(17(24)25-6-2)10-15(14)26-18(22)19-16(23)13-9-11(3)21(4)20-13/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCRJJIRJYOGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactionsKey reagents include ethyl bromoacetate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound .
Scientific Research Applications
Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Similar Compound (CAS 871487-04-6) |
|---|---|---|
| Core Structure | 2,3-dihydro-1,3-benzothiazole | 1,3-benzothiazole |
| Substituent at Position 2 | (1,5-dimethyl-1H-pyrazole-3-carbonyl)imino group (E-configuration) | 2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl |
| Ester Group | Ethyl ester at position 6 | Ethyl ester at position 6 |
| Hydrogen-Bonding Sites | Pyrazole carbonyl (acceptor), imino NH (donor) | Pyrrole carbonyl (acceptor), no NH donor |
| Molecular Formula | C₂₀H₂₃N₅O₃S | C₁₈H₁₉N₃O₃S |
Key Differences:
Heterocyclic Substituents: The target compound’s pyrazole group provides two nitrogen atoms capable of hydrogen bonding, whereas the pyrrole in the analogue lacks an NH donor, reducing its hydrogen-bonding capacity .
Linker Flexibility: The imino bridge in the target compound rigidifies the structure, favoring planar conformations. In contrast, the oxoethyl linker in the analogue allows rotational freedom, which may influence bioavailability or melting points.
Electronic Effects :
- Pyrazole’s electron-withdrawing nature alters the electron density of the benzothiazole core compared to pyrrole’s electron-donating effects, impacting reactivity in substitution reactions .
Crystallographic and Conformational Analysis
- Ring Puckering : The dihydrobenzothiazole ring in the target compound may exhibit puckering, analyzable via Cremer-Pople coordinates (e.g., amplitude $ q $, phase $ \phi $) . Such analysis is critical for understanding strain and stability.
- Hydrogen-Bonding Networks: highlights the role of graph set analysis in comparing intermolecular interactions. The target compound’s pyrazole NH and carbonyl groups likely form R₂²(8) motifs, whereas the analogue’s pyrrole lacks NH donors, resulting in weaker C=O···H-C interactions .
Database and Computational Insights
- Cambridge Structural Database (CSD) : Over 500,000 entries (as projected in ) include benzothiazole derivatives. Comparative studies using CSD data would reveal trends in bond lengths (e.g., C-S in benzothiazole: ~1.74 Å) and torsion angles .
- SHELX Refinement : Both compounds’ crystal structures would typically be resolved using SHELXL, ensuring high precision in geometric parameter determination .
Biological Activity
Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with a pyrazole structure, contributing to its unique biological properties. The IUPAC name highlights its complex structure:
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 2-(1,5-dimethylpyrazole-3-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate |
| CAS Number | 1173390-26-5 |
| Molecular Formula | C18H20N4O3S |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms are still under investigation and may vary based on the biological context.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed effective inhibition against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that this compound may possess similar or enhanced antimicrobial activity due to its structural characteristics.
Anticancer Properties
The anticancer potential of thiazole and pyrazole derivatives has been well documented. In particular, studies have shown that compounds with these moieties exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HT29 (Colon Cancer) | 1.61 |
| Jurkat (Leukemia) | 1.98 |
These findings indicate that this compound could be a promising candidate for further anticancer drug development.
Case Studies
- Anticonvulsant Activity : A study explored the anticonvulsant properties of thiazole derivatives. The compound exhibited significant activity in animal models, suggesting potential applications in epilepsy treatment.
- Multicomponent Synthesis : Research highlighted the synthesis of pyrazole derivatives via multicomponent reactions, which yielded compounds with notable antibacterial and anticancer activities. The efficiency of these synthetic routes supports the feasibility of producing this compound for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
